An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid
An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carboxylic acid
Introduction: The Strategic Importance of Fluorinated Indoles
Indole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The strategic incorporation of a fluorine atom onto the indole ring, as seen in 4-Fluoro-1H-indole-3-carboxylic acid, is a cornerstone of modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, reactivity, and applications of 4-Fluoro-1H-indole-3-carboxylic acid (CAS No. 23077-42-1), a key building block for the synthesis of novel therapeutic agents.[4][5][6]
Core Physicochemical and Molecular Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The introduction of a highly electronegative fluorine atom at the 4-position of the indole ring influences the electron distribution across the molecule, impacting properties such as acidity and intermolecular interactions.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 23077-42-1 | [4][5][6][7] |
| Molecular Formula | C₉H₆FNO₂ | [4][5][6][8] |
| Molecular Weight | 179.15 g/mol | [4][5][6][8] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | Not available | |
| Boiling Point | 422.2 ± 25.0 °C (Predicted) | [4] |
| Density | 1.510 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.21 ± 0.10 (Predicted) | [4] |
| Purity | Typically ≥97% or ≥98% | [5][9] |
Note: Some physical properties, such as boiling point, density, and pKa, are predicted values derived from computational models and should be considered estimates.[4]
Structural Elucidation and Spectroscopic Profile
Confirming the identity and purity of 4-Fluoro-1H-indole-3-carboxylic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton of the indole, and the O-H proton of the carboxylic acid. The fluorine atom at the 4-position will cause characteristic splitting patterns (coupling) for adjacent protons (H5, H7). The carboxylic acid proton is typically a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination at that position.
While specific experimental spectra for this exact isomer are not publicly available, data for related indole-3-carboxylic acid derivatives confirm the expected chemical shift regions and coupling patterns.[10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for 4-Fluoro-1H-indole-3-carboxylic acid include:
-
~3300 cm⁻¹: A broad O-H stretch from the carboxylic acid, often overlapping with the N-H stretch.
-
~3400 cm⁻¹: A sharp N-H stretch from the indole ring.
-
~1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carboxylic acid dimer.
-
~1200-1300 cm⁻¹: A C-O stretch from the carboxylic acid.
-
~1000-1100 cm⁻¹: A C-F stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 4-Fluoro-1H-indole-3-carboxylic acid, the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to its exact mass (C₉H₆FNO₂).
Crystallography
X-ray crystallography on the related compound 6-Fluoro-1H-indole-3-carboxylic acid reveals that the indole ring system is essentially planar.[2] In the solid state, molecules form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O—H⋯O hydrogen bonds.[2] These dimers are further linked by N—H⋯O hydrogen bonds, creating a stable, extended network.[2] This dimerization is a classic solid-state feature of carboxylic acids and is highly anticipated for the 4-fluoro isomer as well.
Synthesis and Chemical Reactivity
Synthetic Pathways
Indole-3-carboxylic acids are typically synthesized through methods that first construct the indole core, followed by introduction or modification of the 3-position substituent. A common conceptual pathway involves the Fischer indole synthesis or a similar cyclization method to form a substituted indole, which can then be carboxylated.
Experimental Protocol: General Fischer Indole Synthesis
-
Hydrazone Formation: The substituted phenylhydrazine is condensed with a suitable ketone or aldehyde (like pyruvic acid) under acidic conditions to form a phenylhydrazone intermediate.
-
Cyclization: The phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride).
-
Rearrangement and Aromatization: The intermediate undergoes a[13][13]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the indole ring system.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 4-Fluoro-1H-indole-3-carboxylic acid is governed by the indole nucleus, the carboxylic acid group, and the influence of the fluorine substituent.
-
Influence of Fluorine: The fluorine atom at C4 is strongly electron-withdrawing via the inductive effect, which deactivates the benzene portion of the ring toward electrophilic aromatic substitution. This effect also increases the acidity of the indole N-H proton and the carboxylic acid proton compared to the non-fluorinated parent compound.
-
Carboxylic Acid Group: The -COOH group is a deactivating meta-director for electrophilic substitution on the benzene ring. However, its primary reactivity involves standard carboxylic acid transformations, such as esterification (reaction with alcohols), amide bond formation (reaction with amines using coupling agents), and reduction to the corresponding alcohol.
-
Indole Ring: The pyrrole half of the indole ring remains electron-rich and susceptible to electrophilic attack, primarily at the C2 position, as C3 is already substituted.
Applications in Drug Discovery and Research
4-Fluoro-1H-indole-3-carboxylic acid is not typically an end-product therapeutic but rather a crucial intermediate for building more complex molecules. Its parent structure, 4-fluoroindole, is a reactant in the synthesis of compounds targeting a wide array of diseases.[14] The carboxylic acid handle provides a convenient point for chemical elaboration to produce these and other derivatives.
The value of this fluorinated building block lies in its ability to impart favorable drug-like properties. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions, block metabolic attack at the 4-position to increase drug half-life, and fine-tune the pKa to improve cell permeability and oral bioavailability.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Fluoro-1H-indole-3-carboxylic acid is essential to ensure personnel safety. The compound is classified with several GHS hazard statements.
Hazard Identification:
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably under a chemical fume hood. | [13][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. | [13][15][17] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [13][15][16] |
| Storage | Keep in a dark place.[4] Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [13][15] |
| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice. | [13][15] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [13][15][16] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [13][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13] |
Conclusion
4-Fluoro-1H-indole-3-carboxylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its key physicochemical characteristics are defined by the interplay between the indole scaffold, the carboxylic acid functional group, and the strategically placed fluorine atom. This fluorination imparts unique electronic properties that are highly sought after in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic profiles of new drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the research and development of next-generation therapeutics.
References
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Capot Chemical. (n.d.). Specifications of 4-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]
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Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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